Aurora A inhibitor-9

Aurora kinase dual inhibition kinase selectivity profiling mitotic kinase pharmacology

Aurora kinase inhibitor-9 (compound 9d, CAS 2419107-09-6) provides unique value as a balanced AURKA/B dual inhibitor (IC50 ratio ≈1.03:1), unlike selective agents (MLN8237/AZD1152) or biased pan-inhibitors (VX-680). This equipotent profile ensures simultaneous, unbiased targeting of both mitotic kinases, making it essential for studying spindle assembly checkpoint regulation, cytokinesis, and chromosomal segregation without isoform-activity bias. Validated across the NCI 60 cell line panel for broad-spectrum antiproliferative screening. Not to be confused with Aurora A inhibitor-9 (CAS 1158838-45-9), a selective Aurora A inhibitor. Secure this well-characterized reference standard to avoid procurement errors and maintain experimental continuity.

Molecular Formula C24H21N5O3S
Molecular Weight 459.524
Cat. No. B1192250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurora A inhibitor-9
SynonymsAurora A inhibitor-9;  Aurora A inhibitor 9;  Aurora-A-inhibitor-9
Molecular FormulaC24H21N5O3S
Molecular Weight459.524
Structural Identifiers
SMILESO=C(O)C1=CN=C(NC2=NC=CC(/C=C(S/C(N3C)=N\C4=CC=C(CC)C=C4)/C3=O)=C2)C=C1
InChIInChI=1S/C24H21N5O3S/c1-3-15-4-7-18(8-5-15)27-24-29(2)22(30)19(33-24)12-16-10-11-25-21(13-16)28-20-9-6-17(14-26-20)23(31)32/h4-14H,3H2,1-2H3,(H,31,32)(H,25,26,28)/b19-12-,27-24-
InChIKeyZJQWORQRPDYKRS-KGQWDEOMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aurora A Inhibitor-9 vs. Aurora Kinase Inhibitor-9: Procurement Guide to Avoid Incorrect Compound Selection


Aurora kinase inhibitor-9 (compound 9d, CAS 2419107-09-6, C19H17Cl2N3O4S, MW 454.33) is a potent AURKA/B dual aurora kinase inhibitor with IC50 values of 0.093 μM for Aurora A and 0.09 μM for Aurora B [1]. Critically, this compound is distinct from 'Aurora A inhibitor-9' (CAS 1158838-45-9, C31H31ClFN7O2, MW 588.07), a selective Aurora A inhibitor with an IC50 of 3.4 nM and 1000-fold selectivity over Aurora B . Procurement errors between these two similarly named but structurally and pharmacologically distinct compounds can invalidate experimental outcomes.

Why Pan-Aurora or Aurora A-Selective Inhibitors Cannot Substitute for Aurora Kinase Inhibitor-9


Aurora kinase inhibitors exhibit profound functional divergence despite targeting the same kinase family. Selective Aurora A inhibitors (e.g., MLN8237/Alisertib, IC50 1.2 nM, >200-fold selectivity over Aurora B) and Aurora B-selective inhibitors (e.g., AZD1152-HQPA, 1000-fold selective) produce distinct cellular phenotypes: Aurora A inhibition induces monopolar spindles and G2 arrest, whereas Aurora B inhibition causes polyploidy and abscission failure [1]. A systematic 10-compound profiling study demonstrated that biochemical IC50 values correlate poorly with cellular potency, and isoform selectivity is cell-type dependent, varying significantly across HeLa, U2OS, and hTERT-RPE1 cells [1]. Aurora kinase inhibitor-9 occupies a unique position as a balanced AURKA/B dual inhibitor (IC50 ratio ≈ 1.03:1) with broad-spectrum antiproliferative activity validated across the NCI 60 cell line panel, making generic substitution with either pan-Aurora inhibitors (e.g., VX-680/Tozasertib) or isoform-selective agents scientifically invalid [2].

Quantitative Differentiation Evidence: Aurora Kinase Inhibitor-9 vs. Closest Analogs and Alternatives


Balanced Dual AURKA/B Inhibition: Selectivity Profile vs. Isoform-Selective Inhibitors

Aurora kinase inhibitor-9 (compound 9d) exhibits a balanced dual AURKA/B inhibition profile with an IC50 ratio (Aurora A:Aurora B) of 0.093:0.09 μM, representing an approximately 1.03:1 balance [1]. This contrasts sharply with selective Aurora A inhibitors such as MLN8237 (Alisertib, IC50 1.2 nM for Aurora A, >200-fold selectivity over Aurora B) and Aurora B-selective inhibitors such as AZD1152-HQPA (1000-fold selectivity for Aurora B over Aurora A) [2]. Unlike VX-680 (Tozasertib), a pan-Aurora inhibitor with IC50 values of 0.0006 μM (A), 0.018 μM (B), and 0.0046 μM (C) showing 30-fold variation [3], compound 9d provides near-equivalent potency across A and B isoforms, offering a distinct pharmacological tool for investigating combined AURKA/B pathway effects without the confounding variable of isoform preference.

Aurora kinase dual inhibition kinase selectivity profiling mitotic kinase pharmacology

Comparative Antiproliferative Efficacy: NCI 60-Cell Panel Ranking Among Structural Analogs

In the sulfonamide-based 4-anilinoquinoline derivative series, compound 9d (Aurora kinase inhibitor-9) demonstrated the highest antiproliferative efficacy among all synthesized analogs when evaluated against the US-NCI 60 cell line panel [1]. The study characterized compound 9d as 'the most efficient anti-proliferative analogue' with 'broad spectrum activity against different cell lines from diverse cancer subpanels' [1]. While exact GI50 values across all 60 lines are not enumerated in the available abstracts, the relative ranking within the chemical series is explicit [2]. This intraseries comparative superiority provides procurement justification: other structural analogs from the same synthetic effort (compounds 9a-9c, 9e-9f) did not achieve equivalent breadth of antiproliferative activity, establishing compound 9d as the optimized lead candidate warranting further investigation.

NCI 60-cell line screening antiproliferative activity cancer cell line profiling

Aurora Kinase Inhibitor-9 vs. Pan-Aurora Inhibitor VX-680: Divergent Selectivity Profiles

Aurora kinase inhibitor-9 and VX-680 (Tozasertib, MK-0457) represent fundamentally different Aurora inhibition profiles. VX-680 is a pan-Aurora inhibitor with potent but markedly biased activity across isoforms: IC50 values of 0.0006 μM for Aurora A, 0.018 μM for Aurora B, and 0.0046 μM for Aurora C [1], representing a 30-fold differential between A and B isoforms. In contrast, Aurora kinase inhibitor-9 exhibits near-equivalent inhibition of Aurora A (0.093 μM) and Aurora B (0.09 μM) [2]. This differential matters because VX-680's strong A-preference produces cellular phenotypes distinct from balanced dual inhibition, and VX-680 has documented activity against additional kinases including Bcr-Abl and FLT3 . Researchers requiring selective interrogation of combined AURKA/B mitotic signaling without confounding off-target kinase effects should prioritize Aurora kinase inhibitor-9 over VX-680.

pan-Aurora inhibitor VX-680 Tozasertib kinase selectivity

Structural and Pharmacological Distinction from Aurora A Inhibitor I (TC-S 7010)

Procurement databases frequently conflate 'Aurora A inhibitor-9' with 'Aurora kinase inhibitor-9', necessitating explicit differentiation. The compounds are chemically and pharmacologically distinct: Aurora kinase inhibitor-9 (CAS 2419107-09-6, C19H17Cl2N3O4S, MW 454.33) is a dual AURKA/B inhibitor with IC50 values of 0.093 μM (A) and 0.09 μM (B) [1]. Aurora A Inhibitor I (TC-S 7010, CAS 1158838-45-9, C31H31ClFN7O2, MW 588.07) is a highly selective Aurora A inhibitor with an IC50 of 3.4 nM and 1000-fold selectivity over Aurora B . The 27-fold difference in Aurora A potency (3.4 nM vs. 93 nM) and the 1000-fold vs. 1-fold selectivity differential render these compounds non-interchangeable. Researchers requiring selective Aurora A inhibition should procure TC-S 7010, while those needing balanced dual AURKA/B inhibition should procure Aurora kinase inhibitor-9.

Aurora A selective inhibitor TC-S 7010 compound misidentification

Validated Research Applications for Aurora Kinase Inhibitor-9 (Compound 9d) Based on Differential Evidence


Broad-Spectrum Cancer Cell Line Screening with Validated Dual AURKA/B Inhibition

Aurora kinase inhibitor-9 is validated for broad-spectrum antiproliferative screening across diverse cancer histotypes. The compound was identified as the most efficient antiproliferative analog in its chemical series when tested against the US-NCI 60 cell line panel [1]. Its balanced AURKA/B dual inhibition (IC50: 0.093 μM and 0.09 μM, respectively) [2] provides simultaneous targeting of both mitotic kinases without isoform bias. This application is supported by the compound's demonstrated broad-spectrum activity across cell lines from multiple cancer subpanels, including leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer lines [1].

Investigating Combined Aurora A and B Pathway Inhibition Without Isoform Selectivity Confounders

The balanced dual inhibition profile (Aurora A IC50 = 0.093 μM; Aurora B IC50 = 0.09 μM; ratio ≈ 1.03:1) [1] makes Aurora kinase inhibitor-9 uniquely suited for experiments requiring simultaneous, equipotent targeting of both Aurora A and B. This profile contrasts with selective inhibitors (MLN8237: >200-fold A-selectivity; AZD1152: 1000-fold B-selectivity) and biased pan-inhibitors (VX-680: 30-fold A-preference) [2]. Researchers can use this compound to study combined mitotic signaling effects—spindle assembly checkpoint regulation, cytokinesis control, and chromosomal segregation—without the confounding variable of isoform preference that complicates interpretation with selective or biased pan-inhibitors [3].

Chemical Tool for Structure-Activity Relationship Studies in 4-Anilinoquinoline Aurora Inhibitor Series

As the optimized lead compound (compound 9d) from the sulfonamide-based 4-anilinoquinoline derivative series [1], Aurora kinase inhibitor-9 serves as a reference standard for SAR studies investigating Aurora kinase inhibition. The compound's identification as the most efficient antiproliferative analog within its series [1] makes it the appropriate benchmark against which new derivatives in this chemical class should be compared. Procurement of this specific compound enables comparative studies that maintain continuity with published SAR findings in this inhibitor class.

Procurement for Assay Development and High-Throughput Screening Workflows

Aurora kinase inhibitor-9 is suitable as a control compound for assay development and high-throughput screening (HTS) campaigns targeting dual Aurora kinase inhibition. Its well-characterized dual IC50 values (Aurora A: 0.093 μM; Aurora B: 0.09 μM) [1] provide a defined inhibition benchmark for calibrating kinase activity assays, cell proliferation assays, and phenotypic screening platforms. The compound's CAS number (2419107-09-6) and molecular weight (454.33) are unambiguously established [2], ensuring reproducible procurement. Researchers should note that current vendor availability indicates lead times of 6-8 weeks for production quantities [2], necessitating advance procurement planning for time-sensitive studies.

Quote Request

Request a Quote for Aurora A inhibitor-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.